molecular formula C7H5ClN2S B13903059 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol

Cat. No.: B13903059
M. Wt: 184.65 g/mol
InChI Key: LDFKPNUODPGUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a thiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s heterocyclic structure allows it to interact with nucleic acids and other biomolecules, modulating various biological pathways .

Comparison with Similar Compounds

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Comparison: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potential for forming covalent bonds with biological targets, making it a valuable tool in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

5-chloro-1,7-dihydropyrrolo[2,3-b]pyridine-4-thione

InChI

InChI=1S/C7H5ClN2S/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11)

InChI Key

LDFKPNUODPGUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=S)C(=CN2)Cl

Origin of Product

United States

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